3,4-Dimethoxystyrene

Description

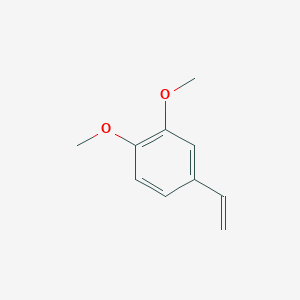

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-4-8-5-6-9(11-2)10(7-8)12-3/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXYTXADXSRFTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41310-36-5 | |

| Record name | Benzene, 4-ethenyl-1,2-dimethoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41310-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6064296 | |

| Record name | Benzene, 4-ethenyl-1,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to yellow oily liquid; sweet, floral penetrating aroma | |

| Record name | 3,4-Dimethoxy-1-vinylbenzene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1260/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

203.00 to 205.00 °C. @ 20.00 mm Hg | |

| Record name | 1,2-Dimethoxy-4-vinylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in water, soluble (in ethanol) | |

| Record name | 1,2-Dimethoxy-4-vinylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,4-Dimethoxy-1-vinylbenzene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1260/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.006-1.012 | |

| Record name | 3,4-Dimethoxy-1-vinylbenzene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1260/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6380-23-0 | |

| Record name | 3,4-Dimethoxystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6380-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxystyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 4-ethenyl-1,2-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 4-ethenyl-1,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-vinylveratrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHOXYSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50PLH4M73W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-Dimethoxy-4-vinylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3,4-Dimethoxystyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 3,4-dimethoxystyrene (also known as 4-vinylveratrole). This compound serves as a valuable monomer in polymer synthesis and a precursor for pharmacologically active molecules. This document includes tabulated physical and chemical data, detailed experimental procedures for its synthesis and purification, and an in-depth analysis of its spectroscopic characteristics. Furthermore, it explores the involvement of structurally related compounds in key biological signaling pathways, offering insights for drug discovery and development.

Chemical and Physical Properties

This compound is a yellowish, oily liquid with a characteristic sweet, floral odor.[1] It is sparingly soluble in water but soluble in organic solvents such as ethanol, chloroform, and ethyl acetate.[2][3] Due to its propensity for radical polymerization, it is often supplied with an inhibitor, such as hydroquinone, to ensure stability.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| Molar Mass | 164.204 g/mol | [1][5] |

| Appearance | Yellowish oily liquid | [1] |

| Odor | Sweet, floral | [1] |

| Density | 1.109 g/cm³ at 25 °C | [1][4] |

| Boiling Point | 110–125 °C at 10 mmHg; 203-205 °C at 20 mmHg | [1][2][4][6] |

| Refractive Index (n²⁰/D) | 1.571 | [1][4] |

| Solubility | Slightly soluble in water; Soluble in ethanol, chloroform, ethyl acetate | [2][3] |

| Flash Point | > 95.56 °C (> 204 °F) | [6] |

| Stability | Light-sensitive; prone to polymerization | [7] |

Chemical Structure and Spectroscopic Analysis

The structure of this compound consists of a benzene (B151609) ring substituted with a vinyl group and two methoxy (B1213986) groups at the 3 and 4 positions. This structure imparts a unique combination of reactivity and electronic properties.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) | Reference(s) |

| 7.01 | m | 2H | Aromatic protons | [1] | |

| 6.84 | d | 1H | Aromatic proton | J = 7.27 | [1] |

| 6.63 | dd | 1H | Vinylic proton (=CH-) | J = 10.80, 16.10 | [1] |

| 5.60 | d | 1H | Vinylic proton (=CH₂) | J = 16.10 | [1] |

| 5.15 | d | 1H | Vinylic proton (=CH₂) | J = 10.80 | [1] |

| 3.90 | s | 3H | Methoxy protons (-OCH₃) | [1] | |

| 3.87 | s | 3H | Methoxy protons (-OCH₃) | [1] |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| 150.1 | Aromatic C-O | [1] |

| 149.2 | Aromatic C-O | [1] |

| 137.4 | Vinylic =CH- | [1] |

| 131.2 | Aromatic C | [1] |

| 119.8 | Aromatic C-H | [1] |

| 112.6 | Vinylic =CH₂ | [1] |

| 111.6 | Aromatic C-H | [1] |

| 109.7 | Aromatic C-H | [1] |

| 55.8 | Methoxy -OCH₃ | [1] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | =C-H stretch (aromatic and vinylic) |

| 2950-2850 | Medium-Strong | -C-H stretch (methyl) |

| 1680-1640 | Medium | C=C stretch (vinylic) |

| 1600-1585, 1500-1400 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250-1000 | Strong | C-O stretch (ether) |

| 1000-650 | Strong | =C-H bend (vinylic) |

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide further structural information.

-

Molecular Ion (M⁺): m/z = 164

-

Key Fragments:

-

m/z = 149: Loss of a methyl group (-CH₃)

-

m/z = 134: Loss of two methyl groups

-

m/z = 91: Tropylium ion fragment, characteristic of styrenic compounds

-

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the decarboxylation of 3,4-dimethoxycinnamic acid.

Protocol: Microwave-Assisted Decarboxylation of 3,4-Dimethoxycinnamic Acid [1]

-

Reaction Setup: In a 100 ml round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxycinnamic acid (0.0083 mol), 10% potassium hydroxide (B78521) solution (5 ml), methylimidazole (1 ml), and polyethylene (B3416737) glycol (5 ml).

-

Microwave Irradiation: Place the flask in a microwave reactor and irradiate at 200 W and 200°C for 15 minutes.

-

Work-up and Purification: After the reaction is complete, cool the mixture and perform a suitable work-up (e.g., extraction with an organic solvent followed by washing with brine). The crude product can then be purified by column chromatography or vacuum distillation to yield this compound.

Figure 2: Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Purification Protocols

Protocol: Vacuum Distillation

-

Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask containing the crude this compound, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

-

Vacuum Application: Connect the apparatus to a vacuum source and reduce the pressure.

-

Heating: Gently heat the distillation flask.

-

Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum (e.g., 110–125 °C at 10 mmHg).

Protocol: Column Chromatography

-

Column Packing: Prepare a chromatography column with silica (B1680970) gel as the stationary phase, packed using a suitable non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

-

Elution: Elute the column with a solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate), gradually increasing the polarity if necessary.

-

Fraction Collection: Collect the fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Analytical Protocols

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Protocol: FT-IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: Obtain the IR spectrum using an FT-IR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Injection: Inject a small volume of the sample into the gas chromatograph.

-

Separation: The sample is vaporized and separated on the GC column.

-

Detection and Analysis: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is recorded and analyzed to identify the compound and its fragments.

Relevance to Drug Development and Signaling Pathways

While this compound is primarily a synthetic building block, its structural motifs are found in various biologically active molecules. Derivatives of this compound have been investigated for their potential to modulate key signaling pathways implicated in diseases such as cancer, diabetes, and inflammatory disorders.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and Insulin (B600854) Signaling

Derivatives of this compound, such as 3,4-dimethoxy-β-nitrostyrene, have been studied as potential inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes.

Figure 3: PTP1B in the Insulin Signaling Pathway

Caption: Inhibition of PTP1B by this compound derivatives enhances insulin signaling.

Modulation of MAPK and NF-κB Signaling Pathways

Structurally related methoxy-stilbene derivatives have been shown to suppress inflammatory responses by inactivating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are crucial in regulating cellular processes like inflammation, proliferation, and survival, and their dysregulation is linked to various diseases, including cancer and autoimmune disorders.

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, leading to changes in gene expression. The NF-κB pathway is a key regulator of immune and inflammatory responses.

Figure 4: MAPK and NF-κB Signaling Pathways

Caption: Inhibition of MAPK and NF-κB pathways by structurally related compounds.

Conclusion

This compound is a versatile chemical compound with well-defined properties and structure. Its utility in organic synthesis, particularly as a monomer and a precursor to more complex molecules, makes it a compound of interest for materials science and medicinal chemistry. The biological activities of its derivatives, especially in relation to key signaling pathways involved in metabolic and inflammatory diseases, highlight its potential as a scaffold for the development of novel therapeutic agents. This guide provides the foundational technical information required for researchers and professionals working with this compound.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. cusabio.com [cusabio.com]

- 3. researchgate.net [researchgate.net]

- 4. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eng.uc.edu [eng.uc.edu]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

The Compound 3,4-Dimethoxystyrene: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4-Dimethoxystyrene, a versatile aromatic compound with applications in polymer chemistry and potential relevance in medicinal chemistry. This document consolidates key chemical data, synthesis and polymerization protocols, and explores its relationship with biologically active compounds, offering a valuable resource for professionals in research and development.

Core Compound Data

This compound, also known as 4-vinylveratrole, is a derivative of styrene (B11656) characterized by the presence of two methoxy (B1213986) groups on the benzene (B151609) ring.[1] These functional groups influence its reactivity and potential biological interactions.

| Property | Value | Source |

| CAS Number | 6380-23-0 | [2] |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [3] |

| Appearance | Yellowish oily liquid | [1] |

| Odor | Sweet, floral | [1] |

| Density | 1.109 g/mL at 25 °C | |

| Boiling Point | 120-125 °C at 10 mmHg | |

| Refractive Index | n20/D 1.571 |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the decarboxylation of 3,4-dimethoxycinnamic acid. The following protocol is adapted from established methodologies.[4]

Experimental Protocol: Microwave-Assisted Decarboxylation

Materials:

-

3,4-dimethoxycinnamic acid

-

Potassium hydroxide (B78521) (KOH), 10% aqueous solution

-

Polyethylene (B3416737) glycol (PEG)

-

Round bottom flask (100 mL)

-

Reflux condenser

-

Microwave reactor

Procedure:

-

In a 100 mL round bottom flask equipped with a reflux condenser, combine 3,4-dimethoxycinnamic acid (0.0083 mol), 10% KOH solution (5 mL), 1-methylimidazole (1 mL), and polyethylene glycol (5 mL).[4]

-

Place the flask inside a microwave reactor and irradiate the mixture at 200 W and 200°C for 15 minutes.[4]

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The crude product is then worked up and purified using standard laboratory techniques, such as extraction and column chromatography, to yield this compound.[4]

Polymerization of this compound

This compound serves as a monomer in the synthesis of poly(this compound). Its vinyl group readily undergoes polymerization through various mechanisms, including free radical and cationic polymerization.[1][5] The resulting polymer is a precursor to polycatechols, which are of interest for their adhesive and coating properties.[1]

Experimental Protocol: Free Radical Polymerization (Adapted from Styrene Polymerization)

This protocol is a general method for the free radical polymerization of styrene and its derivatives, and can be adapted for this compound.

Materials:

-

This compound monomer

-

Benzoyl peroxide (initiator)

-

Toluene (solvent, optional for solution polymerization)

-

Methanol (for precipitation)

-

Reaction vessel (e.g., Schlenk flask)

-

Heating mantle or oil bath with magnetic stirring

Procedure:

-

If performing a solution polymerization, dissolve the this compound monomer in a suitable solvent like toluene. For bulk polymerization, the neat monomer is used.

-

Add the free radical initiator, benzoyl peroxide (a typical loading is 1-2 mol% relative to the monomer), to the monomer solution.[6]

-

Stir the mixture at room temperature until the initiator is fully dissolved.[6]

-

Heat the reaction mixture to a temperature between 80°C and 90°C with continuous stirring to initiate the polymerization.[6]

-

The progress of the polymerization will be indicated by an increase in the viscosity of the solution.[6]

-

To terminate the reaction and isolate the polymer, pour the viscous solution into a beaker containing methanol, which will cause the polymer to precipitate.[7]

-

Stir the suspension for 10-20 minutes to ensure complete precipitation.

-

Collect the solid polymer by vacuum filtration and wash it several times with methanol.

-

Dry the polymer in a vacuum oven at room temperature until a constant weight is achieved.

Biological Relevance and Signaling Pathways

While direct studies on the biological signaling of this compound are limited, research on structurally similar methoxy-substituted aromatic compounds provides valuable insights into its potential pharmacological activities. For instance, methoxy derivatives of resveratrol (B1683913) have demonstrated significant anti-inflammatory effects by modulating key signaling pathways.[8]

A plausible mechanism for the anti-inflammatory action of such compounds involves the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade, which subsequently suppresses the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8] This inhibition leads to a reduction in the production of pro-inflammatory mediators.

Below is a conceptual diagram illustrating this inhibitory signaling pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. GSRS [precision.fda.gov]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. ijcrt.org [ijcrt.org]

- 7. researchgate.net [researchgate.net]

- 8. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Dimethoxystyrene IUPAC name and synonyms

An In-Depth Technical Guide to 4-Ethenyl-1,2-dimethoxybenzene (3,4-Dimethoxystyrene)

This technical guide provides a comprehensive overview of 4-Ethenyl-1,2-dimethoxybenzene, commonly known as this compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's nomenclature, physicochemical properties, synthesis protocols, and key applications.

Chemical Identity and Nomenclature

IUPAC Name: 4-Ethenyl-1,2-dimethoxybenzene[1]

Synonyms: A variety of synonyms are used to identify this compound in literature and commercial listings. These include:

-

This compound[1]

-

1,2-Dimethoxy-4-vinylbenzene[1]

-

4-Vinyl-1,2-dimethoxybenzene[1]

-

Benzene, 4-ethenyl-1,2-dimethoxy-[1]

-

Styrene, 3,4-dimethoxy-[1]

-

3,4-Dimethoxystyrol[2]

-

Veratrole, 4-vinyl-[1]

Physicochemical and Spectral Data

The following table summarizes the key quantitative data for this compound, providing a quick reference for its physical and spectral properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [3] |

| Molar Mass | 164.204 g·mol⁻¹ | [3] |

| Appearance | Yellowish oily liquid | [3] |

| Odor | Sweet, floral | [3] |

| Density | 1.109 g/cm³ at 25 °C | [3] |

| Boiling Point | 110–125 °C at 10 mmHg | [3] |

| Refractive Index (n²⁰/D) | 1.571 | [3] |

| Solubility | Slightly soluble in water; soluble in ethanol | [1] |

| ¹H NMR (CDCl₃) | δ 7.01 (2H, m), 6.84 (1H, d, J=7.27 Hz), 6.63 (1H, d, J=10.80 Hz and J=16.10 Hz), 5.60 (1H, d, J=16.10 Hz), 5.15 (1H, d, J=10.80 Hz), 3.90 (1H, s), 3.87 (1H, s) | [4] |

| ¹³C NMR (CDCl₃) | δ 150.1, 149.2, 137.4, 131.2, 119.8, 112.6, 111.6, 109.7, 55.8 | [4] |

| IR Spectrum | Available, with primary peaks corresponding to its functional groups. | [1] |

| Mass Spectrum (GC-MS) | Available for review in spectral databases. | [1][5] |

Synthesis and Experimental Protocols

This compound is a valuable monomer in organic synthesis, particularly for radical polymerization reactions.[3] Its synthesis can be achieved through various methods. A detailed experimental protocol for its synthesis from 3,4-dimethoxycinnamic acid is provided below.

Synthesis of this compound from 3,4-Dimethoxycinnamic Acid

This protocol details a microwave-assisted synthesis method.

Materials:

-

3,4-dimethoxycinnamic acid (0.0083 mol)

-

10% Potassium hydroxide (B78521) (KOH) solution (5 ml)

-

Methylimidazole (1 mL)

-

Polyethylene (B3416737) glycol (5 ml)

-

100 ml round-bottom flask

-

Reflux condenser

-

Microwave reactor

Procedure:

-

Combine 3,4-dimethoxycinnamic acid (0.0083 mol), 10% KOH solution (5 ml), methylimidazole (1 mL), and polyethylene glycol (5 ml) in a 100 ml round-bottom flask equipped with a reflux condenser.[4]

-

Place the flask inside a microwave oven.[4]

-

Irradiate the mixture at 200 W and 200°C for 15 minutes.[4]

-

After the reaction is complete, work up and purify the product as required to yield this compound.[4]

Key Applications and Reactions

This compound is primarily used as a monomer in radical polymerization due to its electron-deficient double bond.[3] This reactivity is similar to its parent compound, styrene, which is polymerized to form polystyrene.[3] It serves as a stable precursor to 3,4-dihydroxystyrene, which is prone to rapid oxidation in the air.[3] The dimethoxy groups can be deprotected with nearly 100% yield using the Lewis acid boron tribromide.[3]

Visualized Synthesis Pathway

The following diagram illustrates the synthesis of this compound from 3,4-dimethoxycinnamic acid via a microwave-assisted decarboxylation.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 3,4-Dimethoxystyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3,4-Dimethoxystyrene, a significant compound in organic synthesis and materials science. This document outlines its boiling point and density, provides detailed experimental protocols for their determination, and presents a generalized workflow for the characterization of such liquid organic compounds. The information herein is intended to support research, development, and quality control activities.

Physical Properties of this compound

This compound, also known as 4-vinylveratrole, is a yellowish oily liquid with a characteristic sweet, floral odor.[1][2] Accurate determination of its physical properties is crucial for its application in various chemical processes.

Quantitative Data Summary

The boiling point and density of this compound are summarized in the table below. It is critical to note that the boiling point is highly dependent on the ambient pressure under which it is measured.

| Physical Property | Value | Conditions |

| Boiling Point | 203.00 to 205.00 °C | @ 20.00 mm Hg[3][4] |

| 120-125 °C | @ 10 mmHg[5][6][7] | |

| 110–125 °C | Not specified[1][2] | |

| Density | 1.109 g/mL | at 25 °C[2][5] |

| 1.006-1.012 g/cm³ | Not specified[3][4] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of liquid organic compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8][9] For accurate and reproducible results, the pressure at which the boiling point is measured must be recorded. Two common methods for determining the boiling point of a liquid organic compound are the distillation method and the Thiele tube method.

2.1.1. Distillation Method

This method is suitable for determining the boiling point of a larger sample of the liquid.

-

Apparatus: A round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.[3]

-

Procedure:

-

Place a sample of this compound in the round-bottom flask, adding a few boiling chips to ensure smooth boiling.[3]

-

Assemble the distillation apparatus, ensuring all joints are securely sealed.

-

Initiate the flow of cooling water through the condenser.

-

Gradually heat the sample using the heating mantle.

-

The temperature will rise and then stabilize as the liquid begins to boil and the vapor condenses.

-

Record the stable temperature reading on the thermometer as the boiling point. Note the atmospheric pressure or the pressure within the system if performing a vacuum distillation.

-

2.1.2. Thiele Tube Method

This micro-method is ideal for small quantities of the substance.

-

Apparatus: A Thiele tube, a thermometer, a capillary tube (sealed at one end), a small test tube (fusion tube), and a heat source (e.g., Bunsen burner or oil bath).

-

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube.[8]

-

As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube.

-

Cease heating and observe the sample as it cools.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

-

Determination of Density

Density is the mass of a substance per unit volume.[10] The density of a liquid is typically measured using a pycnometer or by the displacement method.

2.2.1. Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume.

-

Apparatus: A pycnometer, an analytical balance, and a constant-temperature water bath.[3]

-

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Insert the stopper and allow any excess liquid to exit through the capillary.

-

Place the pycnometer in a constant-temperature water bath to bring the liquid to the desired temperature (e.g., 25 °C).

-

Remove the pycnometer from the bath, wipe it dry, and weigh it.

-

The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

2.2.2. Water Displacement Method

This method is generally less precise for liquids but can be adapted. A more common approach for liquids is to use a graduated cylinder and a balance.

-

Apparatus: A graduated cylinder and an analytical balance.

-

Procedure:

-

Weigh an empty, dry graduated cylinder.

-

Add a known volume of this compound to the graduated cylinder and record the volume accurately, reading from the bottom of the meniscus.

-

Weigh the graduated cylinder containing the liquid.

-

The mass of the liquid is the difference between the two weighings.

-

Calculate the density by dividing the mass of the liquid by the measured volume.

-

Workflow and Process Visualization

The determination of the physical properties of a liquid organic compound follows a logical sequence of steps to ensure accuracy and reproducibility. The following diagram illustrates a generalized workflow for this process.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C10H12O2 | CID 61400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. chm.uri.edu [chm.uri.edu]

- 7. 6380-23-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

The Natural Occurrence of 3,4-Dimethoxystyrene in Planta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxystyrene, a naturally occurring aromatic compound, has been identified in a select number of plant species and plant-derived products. This technical guide provides a comprehensive overview of its natural occurrence, quantitative data where available, detailed experimental protocols for its analysis, and a proposed biosynthetic pathway. The information is intended to serve as a valuable resource for researchers in phytochemistry, natural product chemistry, and drug discovery.

Natural Occurrence of this compound

This compound (also known as 4-vinylveratrole) has been identified in a diverse range of botanical sources, from bryophytes to flowering plants, as well as in complex natural products. Its presence is often associated with the characteristic aroma of the plant material.

The known plant and plant-related sources of this compound are:

-

Liverwort (Cyathodium foetidissimum) : This bryophyte is a significant source of this compound, where it is a major component of its volatile profile.[1]

-

Brazilian Propolis : This resinous mixture collected by honeybees from various plant sources has been found to contain this compound.[2]

-

Cereal and Coffee Products : this compound has been reported in cereals and coffee, likely formed during processing.[2]

-

Coreopsis fasciculata : This species of flowering plant in the sunflower family is a known source of the compound.

-

Daucus carota (Wild Carrot) : The essential oil of wild carrot has been reported to contain this compound.

Quantitative Data

Table 1: Quantitative Occurrence of this compound in Cyathodium foetidissimum

| Plant Species | Plant Part | Concentration (% of Volatile Components) | Analytical Method | Reference |

| Cyathodium foetidissimum | Whole Plant | 28.7% | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) | [1] |

Note: Quantitative data for Brazilian propolis, cereal and coffee products, Coreopsis fasciculata, and Daucus carota are not available in the cited literature.

Experimental Protocols

The extraction and analysis of this compound from plant matrices typically involve techniques suitable for volatile organic compounds.

Extraction and Analysis of Volatiles from Cyathodium foetidissimum

The following protocol is based on the methodology used for the analysis of volatile components in Cyathodium foetidissimum.[1]

Objective: To extract and quantify this compound from fresh plant material.

Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents:

-

Fresh Cyathodium foetidissimum plant material

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (e.g., 20 mL) with caps (B75204) and septa

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Analytical standards for identification and quantification (e.g., pure this compound)

Procedure:

-

Sample Preparation: Place a known amount of fresh plant material into a headspace vial.

-

HS-SPME Extraction:

-

Seal the vial.

-

Expose the SPME fiber to the headspace above the sample.

-

Incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow volatile compounds to adsorb onto the fiber.

-

-

GC-MS Analysis:

-

Inject the SPME fiber into the GC inlet for thermal desorption of the analytes.

-

Set the GC oven temperature program to separate the volatile compounds. A typical program might start at 40°C, hold for a few minutes, and then ramp up to a final temperature of around 250°C.

-

The mass spectrometer is used for the detection and identification of the eluted compounds based on their mass spectra and retention times.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of a this compound standard.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

General Protocol for Solvent Extraction of Styrenes from Plant Material

This protocol provides a general workflow for the extraction of styrenes and other lipophilic compounds from dried plant material.

Objective: To extract this compound and other semi-volatile compounds from dried plant material for qualitative or quantitative analysis.

Method: Solvent Extraction followed by GC-MS analysis.

Materials and Reagents:

-

Dried and powdered plant material

-

Organic solvents (e.g., hexane, dichloromethane, ethyl acetate)

-

Extraction apparatus (e.g., Soxhlet extractor, ultrasonic bath, or simple maceration flasks)

-

Rotary evaporator

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

-

Extraction:

-

Maceration: Suspend the powdered plant material in a chosen solvent and stir for a defined period (e.g., 24-48 hours) at room temperature.

-

Soxhlet Extraction: Place the plant material in a thimble and continuously extract with a cycling solvent for several hours.

-

Ultrasonic Extraction: Suspend the plant material in a solvent and place it in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes).

-

-

Filtration and Concentration:

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

-

-

GC-MS Analysis:

-

Dissolve the resulting crude extract in a suitable solvent for injection into the GC-MS.

-

Follow the analytical procedure as described in section 3.1.3.

-

Biosynthesis of this compound

The biosynthesis of this compound in plants is proposed to occur via the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway likely involves the formation of a vinylphenol intermediate followed by O-methylation.

Proposed Biosynthetic Pathway

The proposed pathway starts with the amino acid L-phenylalanine and proceeds through several enzymatic steps:

-

Deamination of L-Phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid.

-

Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid.

-

Further Hydroxylation: A subsequent hydroxylation step, likely catalyzed by a phenolase, could introduce a second hydroxyl group to form caffeic acid.

-

O-Methylation: Caffeic acid O-methyltransferase (COMT) enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of caffeic acid, potentially forming ferulic acid and then 3,4-dimethoxycinnamic acid.

-

Decarboxylation: A cinnamic acid decarboxylase enzyme would then catalyze the decarboxylation of 3,4-dimethoxycinnamic acid to yield this compound.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed biosynthetic pathway of this compound from L-Phenylalanine.

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring volatile compound found in a limited number of plant species and related natural products. While its presence is confirmed in several sources, quantitative data remains scarce, with the liverwort Cyathodium foetidissimum being the most significant known source. The analytical methods for its detection are well-established, primarily relying on GC-MS. The proposed biosynthetic pathway through the phenylpropanoid cascade provides a logical framework for its formation in plants, although further enzymatic studies are required for complete elucidation. This guide serves as a foundational resource for researchers interested in the phytochemistry and potential applications of this intriguing natural product.

References

In-Depth Technical Guide to the Health and Safety of 3,4-Dimethoxystyrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for 3,4-Dimethoxystyrene (CAS No. 6380-23-0). The information is intended to support risk assessments and ensure safe handling and use in a laboratory setting.

Chemical and Physical Properties

This compound, also known as 4-vinylveratrole, is a yellowish oily liquid with a sweet, floral scent.[1] It is primarily used in organic synthesis as a monomer in radical polymerization reactions due to its electron-deficient double bond.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [2] |

| Appearance | Colorless to yellow oily liquid | [2][3] |

| Odor | Sweet, floral, penetrating | [2][3] |

| Boiling Point | 203-205 °C at 20 mm Hg | [2][3] |

| Density | 1.006-1.012 g/cm³ | [2][3] |

| Refractive Index | 1.520-1.526 | [2][3] |

| Solubility | Slightly soluble in water | [2][3] |

Toxicological Profile

JECFA Evaluation

Hazard Identification

Based on available Safety Data Sheets (SDS) and database entries, this compound is classified as causing serious eye irritation.[2]

| Endpoint | GHS Classification | Reference(s) |

| Acute Oral Toxicity | Not Classified/Data not available | |

| Acute Dermal Toxicity | Not Classified/Data not available | |

| Acute Inhalation Toxicity | Not Classified/Data not available | |

| Skin Corrosion/Irritation | Not Classified/Data not available | |

| Serious Eye Damage/Irritation | Warning, H319: Causes serious eye irritation | [2][6] |

| Respiratory or Skin Sensitization | Not Classified/Data not available | |

| Germ Cell Mutagenicity | Not Classified/Data not available | |

| Carcinogenicity | Not Classified/Data not available | |

| Reproductive Toxicity | Not Classified/Data not available | |

| Specific Target Organ Toxicity (Single Exposure) | Not Classified/Data not available | |

| Specific Target Organ Toxicity (Repeated Exposure) | Not Classified/Data not available | |

| Aspiration Hazard | Not Classified/Data not available |

Potential Metabolic Pathways and Genotoxicity

While direct studies on the metabolism of this compound are scarce, its structural similarity to styrene (B11656) allows for the postulation of a plausible metabolic pathway. Styrene is known to be metabolized by cytochrome P450 enzymes, such as CYP2E1 and CYP2F2, to various metabolites, including a minor pathway that leads to the formation of 4-vinylphenol (B1222589).[2][4][7] This transformation is thought to proceed through a reactive arene oxide intermediate, 1-vinylbenzene 3,4-oxide.[8] Studies have shown that this intermediate is a potent mutagen in the Ames test.[8]

Given this precedent, it is reasonable to hypothesize that this compound could undergo a similar metabolic activation pathway, potentially leading to the formation of a reactive epoxide intermediate and subsequent genotoxic effects.

Figure 1: Postulated metabolic activation pathway of this compound.

Experimental Protocols for Safety Assessment

Due to the limited publicly available toxicological data, the following sections outline detailed experimental protocols based on OECD guidelines for key toxicological endpoints. These protocols provide a framework for the in vitro assessment of the skin irritation, eye irritation, and mutagenic potential of this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)

This test method evaluates the potential of a substance to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis (RhE) model.[1][3][9]

Methodology:

-

Test System: A commercially available, validated RhE model (e.g., EpiDerm™, EpiSkin™, SkinEthic™) is used. The tissue consists of normal, human-derived epidermal keratinocytes cultured to form a multilayered, highly differentiated model of the human epidermis.

-

Procedure:

-

Pre-incubation: Upon receipt, the RhE tissues are pre-incubated for a specified time in the supplier-recommended culture medium.

-

Application of Test Substance: A defined volume or weight of neat this compound is applied topically to the surface of the RhE tissue. For each test substance, at least three individual tissues are used.

-

Controls: A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% aqueous sodium dodecyl sulfate) are run concurrently.

-

Exposure and Post-incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C. After exposure, the substance is thoroughly washed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan (B1609692) salt. The formazan is extracted from the tissues, and the optical density is measured spectrophotometrically.

-

-

Data Interpretation: The viability of the treated tissues is expressed as a percentage of the negative control. A substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is less than or equal to 50%.

In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD 492)

This test method identifies substances that are not classified as causing eye irritation or serious eye damage by evaluating their effect on a reconstructed human cornea-like epithelium (RhCE) model.[10][11][12]

Methodology:

-

Test System: A validated RhCE model that mimics the properties of the human corneal epithelium is used.

-

Procedure:

-

Preparation and Pre-incubation: The RhCE tissues are equilibrated in culture medium prior to testing.

-

Application of Test Substance: A defined volume of this compound is applied topically to the RhCE inserts.

-

Incubation: The tissues are incubated with the test substance for a specified duration (e.g., 24 hours).

-

Viability Assessment: Cell viability is assessed using a metabolic assay such as the MTT assay.

-

-

Data Interpretation: The percentage of viable cells in the treated tissues is compared to the negative control. Based on the concentration that reduces viability by 50% (IC50), the substance is classified. If the viability is above a certain threshold after treatment with the neat substance, it is considered not to require classification for eye irritation.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[5][13][14]

Methodology:

-

Test Strains: A set of at least five strains of bacteria is used, typically including S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA or WP2 uvrA (pKM101).

-

Metabolic Activation: The test is performed both in the presence and absence of an exogenous metabolic activation system (S9 mix), which is a liver fraction from rats pre-treated with an enzyme-inducing agent. This is particularly important for substances like this compound that may require metabolic activation to become mutagenic.

-

Procedure (Plate Incorporation Method):

-

The test substance at various concentrations, the bacterial tester strain, and, if required, the S9 mix are combined in molten top agar (B569324).

-

This mixture is poured onto the surface of a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted for each concentration of the test substance and for the negative and positive controls.

-

Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the background number of revertant colonies.

Figure 2: Logical workflow for the assessment of the genotoxic potential.

Safe Handling and Personal Protective Equipment (PPE)

Given the classification as an eye irritant and the potential for metabolic activation to a genotoxic intermediate, stringent safety precautions should be followed when handling this compound.

| Precaution | Recommendation |

| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Wear a lab coat and chemical-resistant gloves (e.g., nitrile). |

| Respiratory Protection | If working outside of a fume hood or if aerosols may be generated, use a respirator with an appropriate organic vapor cartridge. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |

Accidental Release Measures

In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Disclaimer

This document is intended as a guide and is based on the information available at the time of writing. It is the responsibility of the user to conduct a thorough risk assessment for their specific use of this compound and to ensure that all appropriate safety measures are in place.

References

- 1. oecd.org [oecd.org]

- 2. Metabolism and toxicity of the styrene metabolite 4-vinylphenol in CYP2E1 knockout mice [pubmed.ncbi.nlm.nih.gov]

- 3. eurolab.net [eurolab.net]

- 4. tandfonline.com [tandfonline.com]

- 5. nib.si [nib.si]

- 6. Characterization of the human cytochrome P450 isozymes responsible for styrene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of the styrene metabolite 4-vinylphenol by rat and mouse liver and lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on metabolism and toxicity of styrene. IV. 1-Vinylbenzene 3, 4-oxide, a potent mutagen formed as a possible intermediate in the metabolism in vivo of styrene to 4-vinylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]

- 11. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]

- 12. oecd.org [oecd.org]

- 13. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 14. enamine.net [enamine.net]

3,4-Dimethoxystyrene: A Technical Guide to Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxystyrene, a vinyl aromatic monomer, serves as a valuable building block in polymer chemistry. Its radical polymerization yields poly(this compound), a polymer with potential applications in various fields, including as a precursor to polycatechols. This technical guide provides an in-depth overview of the radical polymerization of this compound, covering its fundamental reaction mechanism, detailed experimental protocols, and characterization of the resulting polymer. The information presented is intended to be a valuable resource for researchers and professionals engaged in polymer synthesis and material development.

Introduction

This compound (also known as 4-vinylveratrole) is an aromatic organic compound that can undergo radical polymerization due to the presence of its vinyl group.[1] It is recognized as a stable precursor for the synthesis of poly(3,4-dihydroxystyrene), as the methoxy (B1213986) groups can be deprotected to yield hydroxyl groups.[1] The parent polymer, poly(3,4-dihydroxystyrene), is of interest due to the adhesive and redox properties of the catechol moieties. This guide focuses on the synthesis of poly(this compound) through conventional free-radical polymerization techniques.

Radical Polymerization of this compound: An Overview

The radical polymerization of this compound, like other vinyl monomers, proceeds via a chain reaction mechanism involving three key steps: initiation, propagation, and termination. This process is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Monomer and Initiator Properties

A summary of the key physical and chemical properties of this compound and common radical initiators is provided in the table below.

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) | Key Characteristics |

| This compound | C₁₀H₁₂O₂ | 164.20 | Yellowish oily liquid | 110-125 | Stable precursor to polycatechols.[1] |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | White crystalline powder | Decomposes | Common thermal radical initiator. |

| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | 242.23 | White granular solid | Decomposes | Widely used radical initiator. |

Table 1: Physicochemical Properties of this compound and Common Initiators.

Polymerization Conditions and Expected Outcomes

While specific quantitative data for the homopolymerization of this compound is not extensively detailed in readily available literature, general conditions for the radical polymerization of styrene (B11656) and its derivatives can be applied. The molecular weight and polydispersity of the resulting polymer are influenced by factors such as initiator and monomer concentrations, temperature, and reaction time.

| Parameter | Typical Range | Effect on Polymerization |

| Monomer Concentration | Bulk or solution (e.g., 1-5 M in toluene) | Higher concentration generally increases polymerization rate and molecular weight. |

| Initiator Concentration | 0.1 - 2 mol% relative to monomer | Higher concentration increases polymerization rate but decreases molecular weight. |

| Temperature | 60 - 90 °C | Affects initiator decomposition rate and propagation/termination kinetics. |

| Reaction Time | 4 - 24 hours | Determines monomer conversion and final polymer yield. |

| Solvent | Toluene, benzene, dioxane | Affects solubility of monomer and polymer, and may influence chain transfer. |

Table 2: General Radical Polymerization Parameters for Styrenic Monomers.

Experimental Protocols

The following protocols are adapted from general procedures for the free-radical polymerization of styrene and can be used as a starting point for the synthesis of poly(this compound).

Materials and Reagents

-

This compound (inhibitor removed)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Anhydrous solvent (e.g., toluene, benzene)

-

Methanol (B129727) (for precipitation)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Monomer Purification

Commercial this compound is often supplied with an inhibitor (e.g., hydroquinone) to prevent autopolymerization. This inhibitor must be removed prior to polymerization. A common method is to pass the monomer through a column of basic alumina.

General Procedure for Solution Polymerization

-

A Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of purified this compound and anhydrous solvent.

-

The radical initiator (AIBN or BPO) is added to the flask.

-

The flask is sealed with a rubber septum, and the solution is deoxygenated by bubbling with nitrogen or argon for 20-30 minutes.

-

The flask is then placed in a preheated oil bath at the desired temperature (e.g., 70-80 °C) and stirred.

-

The polymerization is allowed to proceed for the specified time.

-

To terminate the reaction, the flask is removed from the heat and cooled in an ice bath.

-

The viscous polymer solution is then slowly added to a beaker of vigorously stirred methanol to precipitate the polymer.

-

The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the fundamental steps of radical polymerization and a typical experimental workflow.

Figure 1: General mechanism of free-radical polymerization.

Figure 2: Typical experimental workflow for radical polymerization.

Characterization of Poly(this compound)

The synthesized poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, and chemical structure.

-

Gel Permeation Chromatography (GPC): GPC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and to ensure complete polymerization of the vinyl group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the polymer and to verify the disappearance of the vinyl C=C stretching vibration from the monomer.

-

Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer, which is an important thermal property.

Conclusion

The radical polymerization of this compound provides a straightforward route to a functional polymer that can serve as a precursor to polycatechols. While specific kinetic data for its homopolymerization is not as prevalent as for styrene, established protocols for free-radical polymerization of styrenic monomers can be effectively adapted. This guide provides the foundational knowledge and experimental framework for researchers to successfully synthesize and characterize poly(this compound) for a variety of applications. Further optimization of reaction conditions will allow for the tailoring of polymer properties to meet specific research and development needs.

References

A Technical Guide to Precursors for Polycatechol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Polycatechols, a class of polymers inspired by the adhesive proteins of marine mussels, have garnered significant attention for their remarkable adhesive properties in wet environments, biocompatibility, and versatile functionality. This technical guide provides an in-depth exploration of the key precursors and synthetic strategies employed in the creation of polycatechols, tailored for professionals in research and drug development. The following sections detail the primary monomer precursors, various polymerization techniques, and the critical role of protecting groups in achieving well-defined polymeric architectures.

Key Precursors for Polycatechol Synthesis

The foundation of any polycatechol is the monomer unit containing the catechol moiety. The choice of precursor significantly influences the polymerization method and the final properties of the polymer. The most common precursors can be broadly categorized as dopamine-based monomers and vinylcatechols.

Dopamine-Based Monomers

Dopamine (B1211576) is a widely utilized precursor due to its biomimetic relevance and the presence of both a catechol group and a primary amine, which can be functionalized.

-

Dopamine Hydrochloride: Direct oxidative polymerization of dopamine hydrochloride is a common method to produce polydopamine (PDA), a complex, melanin-like polymer.[1][2] This method is straightforward but offers limited control over the polymer structure and molecular weight.[1]

-

Dopamine Acrylates and Methacrylates: These are vinyl monomers synthesized by reacting dopamine with acryloyl chloride or methacrylic anhydride (B1165640).[3][4] These monomers are amenable to controlled radical polymerization techniques, allowing for the synthesis of well-defined polymers with predictable molecular weights and low polydispersities.[5]

Vinylcatechols

Vinylcatechols are another important class of precursors where the catechol group is directly attached to a vinyl group.

-

Protected Vinylcatechols: The hydroxyl groups of the catechol moiety can inhibit radical polymerization.[6] Therefore, they are often protected prior to polymerization. Common protecting groups include methoxy (B1213986) and acetonide groups.[6][7] 3,4-Dimethoxystyrene is a commercially available and widely used protected vinylcatechol precursor.[8]

-

Unprotected Vinylcatechols: Under certain conditions, such as cationic polymerization, unprotected 4-vinylcatechol can be polymerized directly.[9]

Polymerization Methodologies

The selection of the polymerization technique is crucial for controlling the architecture, molecular weight, and functionality of the resulting polycatechol.

Oxidative Polymerization

This method is primarily used for the synthesis of polydopamine from dopamine hydrochloride. It typically involves dissolving dopamine hydrochloride in an alkaline aqueous solution (e.g., Tris buffer at pH 8.5) and exposing it to air (oxygen).[2][10] The polymerization can be accelerated by the addition of oxidants like sodium periodate (B1199274) or potassium permanganate.[10]

Controlled Radical Polymerization

Controlled radical polymerization techniques offer precise control over the polymer chain growth, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

-

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile method for synthesizing a wide range of polymers with complex architectures. It utilizes a chain transfer agent to mediate the polymerization. Acetonide-protected dopamine methacrylamide (B166291) has been successfully polymerized using RAFT.[11]

-

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for controlled radical polymerization. It involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst. Dopamine-containing monomers can be polymerized via ATRP to create functional adhesives.[5]

Anionic Polymerization

Anionic polymerization is a living polymerization technique that can produce polymers with very narrow molecular weight distributions. Protected vinylcatechol monomers, such as 4-vinylcatechol acetonide and 3-vinylcatechol acetonide, have been successfully polymerized using anionic polymerization with initiators like sec-butyllithium.[7][12]

Suspension Polymerization

Suspension polymerization is a heterogeneous polymerization process where the monomer is dispersed as droplets in a continuous phase, typically water. This method is suitable for the large-scale production of polymer beads. A process for the suspension polymerization of a protected 3,4-dihydroxy styrene (B11656) with styrene has been developed.[13][14]

Quantitative Data on Polycatechol Synthesis

The choice of precursor and polymerization method significantly impacts the resulting polymer's molecular weight (Mn or Mw) and polydispersity index (PDI or Mw/Mn), a measure of the distribution of molecular weights. A PDI value closer to 1.0 indicates a more uniform polymer chain length.

| Precursor | Polymerization Method | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Reference |

| Dopamine Methacrylamide (DMA) & MEA | Free Radical | Mn: ~2,500 | - | [3] |

| 4-Vinylcatechol Acetonide (4-VCA) | Anionic | Mn: 3,000 - 80,000 | < 1.10 | [12] |

| 3-Vinylcatechol Acetonide (3-VCA) | Anionic | Mn: 3,000 - 80,000 | < 1.15 | [12] |

| 4-Vinylcatechol (unprotected) | Cationic | Mn (SEC): 7,900 | 2.36 | [9] |

| 4-Vinylguaiacol (protected) | RAFT | Mn: 4,500 | 1.5 | [15] |

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis of polycatechols. Below are representative protocols for the synthesis of a key precursor and a common polymerization technique.

Synthesis of Dopamine Methacrylamide (DMA)

This protocol describes the synthesis of a vinyl monomer from dopamine, which can then be used in various polymerization reactions.[16][17]

Materials:

-

Dopamine hydrochloride

-

Methacrylic anhydride

-

Sodium borate (B1201080) tetrahydrate

-

Sodium bicarbonate

-

Tetrahydrofuran (THF)

-

Milli-Q water

-

1 M NaOH solution

-

Ethyl acetate (B1210297)

-

Hexane

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

Dissolve 30 g of sodium borate tetrahydrate and 12 g of sodium bicarbonate in 300 ml of Milli-Q water.

-

Bubble the aqueous solution with N2 for 20 minutes.

-

Add 15 g of dopamine hydrochloride to the solution.

-

Prepare a solution of 14.1 ml of methacrylic anhydride in 75 ml of THF.

-

Add the methacrylic anhydride solution dropwise to the dopamine solution while maintaining the pH above 8 by adding 1 M NaOH solution.

-

After 14 hours, collect the resulting brownish solids.

-

Dissolve the solids in 100 ml of ethyl acetate and precipitate in 1000 ml of hexane.

-

Filter the suspension and dry the final solid product in a vacuum oven overnight at room temperature.

Oxidative Polymerization of Dopamine Hydrochloride

This protocol outlines the straightforward synthesis of polydopamine.[2]

Materials:

-

Dopamine hydrochloride

-

Tris buffer (pH 8.5)

Procedure:

-

Prepare a solution of dopamine hydrochloride in Tris buffer (e.g., 2 mg/mL).

-

Stir the solution vigorously in a vessel open to the air.

-

The solution will gradually change color, indicating the formation of polydopamine.

-

The polymerization can be allowed to proceed for a desired amount of time (e.g., 24 hours) to form a polydopamine coating on a substrate immersed in the solution or to form particles in suspension.

Visualization of Synthetic Pathways and Workflows

Understanding the sequence of reactions and experimental steps is crucial for synthesizing polycatechols. The following diagrams, generated using the DOT language, illustrate key processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Dopamine Self-Polymerization as a Simple and Powerful Tool to Modulate the Viscoelastic Mechanical Properties of Peptide-Based Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2021127079A1 - Large scale production of catechol-containing polymers - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. soficdt.webspace.durham.ac.uk [soficdt.webspace.durham.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Preparation and Properties of Branched Polystyrene through Radical Suspension Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel route for synthesis of cross-linked polystyrene copolymer beads with tunable porosity using guar and xanthan gums from bioresources as alternative synthetic suspension stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. rsc.org [rsc.org]

Deprotection of 3,4-Dimethoxystyrene to 3,4-Dihydroxystyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical deprotection of 3,4-dimethoxystyrene to yield 3,4-dihydroxystyrene (B142533). This conversion is a critical step in the synthesis of various compounds of interest, particularly in the development of catechol-containing polymers and other specialized chemical entities. The inherent instability of 3,4-dihydroxystyrene, which is susceptible to rapid oxidation in the presence of air, necessitates the use of its more stable precursor, this compound.[1] This guide details the most effective methodologies for this deprotection, with a focus on experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Introduction to this compound and its Deprotection